molecular formula C13H15BrN2 B174461 5-Bromo-3-(piperidin-4-yl)-1H-indole CAS No. 149669-42-1

5-Bromo-3-(piperidin-4-yl)-1H-indole

Cat. No.: B174461
CAS No.: 149669-42-1
M. Wt: 279.18 g/mol
InChI Key: MFIMYAPBXRJWMQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(piperidin-4-yl)-1H-indole ( 149669-42-1) is a high-value brominated indole derivative that serves as a versatile chemical intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a piperidine ring fused to the 3-position of a 5-bromo-1H-indole core, a structure frequently investigated for its potential biological activity. The molecule is recognized as a key synthetic intermediate in the preparation of more complex active pharmaceutical ingredients. Scientific literature identifies closely related analogues, specifically 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole, as a critical building block in the synthesis of Naratriptan Hydrochloride, a medication used for the treatment of migraine . The 3-(piperidin-4-yl)-1H-indole scaffold is a structure of significant interest in antimicrobial and antimalarial research, providing a foundation for the development of new therapeutic agents . Researchers value this compound for its dual functional group handles—the bromo substituent and the secondary amine on the piperidine ring—which allow for extensive further derivatization via cross-coupling reactions and N-alkylation. Proper handling is essential; this compound requires storage in a dark place under an inert atmosphere at room temperature . It is intended for research and laboratory use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIMYAPBXRJWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459915
Record name 5-Bromo-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149669-42-1
Record name 5-Bromo-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-3-(piperidin-4-yl)-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-3-(piperidin-4-yl)-1H-indole , a high-value pharmacophore in medicinal chemistry.[1] Structurally fusing an electron-rich indole core with a flexible, basic piperidine ring, this scaffold serves as a critical intermediate for developing kinase inhibitors (e.g., JAK, GSK-3) and GPCR ligands (e.g., 5-HT receptors).[1][2] This document details its physicochemical profile, validated synthetic protocols with a focus on halogen retention, and strategic functionalization logic for structure-activity relationship (SAR) exploration.[1][2]

Physicochemical Profile

The dual nature of this molecule—comprising a lipophilic aromatic core and a polar, basic amine—dictates its solubility and handling.[2] The 5-bromo substituent provides a distinct handle for cross-coupling but introduces lipophilicity (increasing LogP).[1][2]

Table 1: Core Chemical Properties

PropertyValue / DescriptionNotes
IUPAC Name 5-Bromo-3-(piperidin-4-yl)-1H-indole
Molecular Formula C₁₃H₁₅BrN₂
Molecular Weight 279.18 g/mol Free base
CAS Registry 160646-44-0 (Generic/Salt dependent)Note: Often sourced as HCl salt or N-Boc protected precursor.[1]
Appearance Off-white to pale beige solidSensitive to light/oxidation (indolic nature).[1][2]
pKa (Calculated) N1 (Indole): ~16.0N2 (Piperidine): ~10.5Indole NH is weakly acidic; Piperidine NH is basic.[2]
LogP (Predicted) ~3.2Moderate lipophilicity; reduced in salt forms.[2]
Solubility Free Base: DMSO, MeOH, DCM.Salts (HCl): Water, MeOH.[2]Poor water solubility for the free base.[2]
H-Bond Donors 2 (Indole NH, Piperidine NH)
H-Bond Acceptors 1 (Piperidine N)

Synthetic Methodologies & Protocols

The synthesis of 3-substituted indoles often faces a critical challenge: preserving the aryl halide (5-Br) during the reduction of the intermediate double bond. Standard hydrogenation (Pd/C, H₂) frequently leads to hydrodehalogenation (loss of Br), rendering the scaffold useless for downstream coupling.[1][2]

Protocol A: Condensation & Silane Reduction (Recommended)

This route avoids metal-catalyzed hydrogenation, ensuring the complete retention of the 5-bromo substituent.[1][2]

Step 1: Condensation

Reactants: 5-Bromoindole (1.0 eq), N-Boc-4-piperidone (1.2 eq), Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).[1][2] Solvent: Methanol (MeOH).[1][2] Procedure:

  • Dissolve 5-bromoindole and N-Boc-4-piperidone in MeOH.

  • Add base (KOH, 3.0 eq) and reflux for 12–24 hours.

  • The reaction yields the 3-(1,2,3,6-tetrahydropyridin-4-yl) intermediate (alkene).[1][2]

  • Purification: Precipitate with water or recrystallize from EtOH.[1][2][3]

Step 2: Ionic Reduction (The "Halogen-Safe" Method)

Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).[1][2] Mechanism: Ionic hydrogenation.[1][2] TFA protonates the alkene and the Boc-group (simultaneous deprotection), and Et₃SiH delivers a hydride.[1][2] Protocol:

  • Dissolve the alkene intermediate in DCM/TFA (1:1 ratio).[1][2]

  • Add Triethylsilane (2–5 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 4–16 hours.

  • Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with DCM.[1][2]

  • Result: This yields the 5-Bromo-3-(piperidin-4-yl)-1H-indole (often as a free base or TFA salt depending on workup).[1]

Protocol B: Catalytic Hydrogenation (Alternative)

If silanes are unavailable, use Platinum Oxide (PtO₂) (Adam's Catalyst).[2]

  • Condition: H₂ (1 atm), PtO₂ (5 mol%), MeOH/AcOH.[2]

  • Why: PtO₂ is less prone to oxidative addition into C-Br bonds compared to Pd/C.[1]

  • Risk: Monitor strictly by LCMS to stop immediately upon alkene consumption to prevent debromination.[2]

Synthetic Workflow Visualization

SynthesisWorkflow Start 5-Bromoindole + N-Boc-4-Piperidone Step1 Condensation (Base/MeOH, Reflux) Start->Step1 Intermediate Tetrahydropyridine Intermediate (Alkene) Step1->Intermediate Choice Reduction Strategy Intermediate->Choice RouteA Ionic Reduction (Et3SiH / TFA) Choice->RouteA Preferred (Halogen Safe) RouteB Hydrogenation (PtO2 / H2) Choice->RouteB Alternative (Risk of de-Br) Final 5-Bromo-3-(piperidin-4-yl)-1H-indole RouteA->Final RouteB->Final

Caption: Figure 1. Strategic synthesis flow highlighting the critical reduction step to preserve the 5-bromo motif.

Reactivity & Functionalization (SAR)[1][2]

This scaffold offers three distinct vectors for chemical modification, allowing multidimensional SAR (Structure-Activity Relationship) expansion.[1][2]

Vector 1: The Piperidine Nitrogen (N-Capping)[1]
  • Reactivity: Secondary aliphatic amine (Nucleophilic).[1][2]

  • Modifications:

    • Amidation: React with acid chlorides/carboxylic acids (EDC/HOBt) to modulate polarity and metabolic stability.[1][2]

    • Reductive Amination: React with aldehydes (NaBH(OAc)₃) to add lipophilic tails.[1][2]

    • Sulfonylation:[1] React with sulfonyl chlorides.[1][2]

Vector 2: The C-5 Bromine (Cross-Coupling)[1]
  • Reactivity: Aryl halide (Electrophilic).[1][2]

  • Modifications:

    • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system (common in kinase inhibitors to access the "back pocket" of the ATP site).[1][2]

    • Buchwald-Hartwig: Coupling with amines to introduce solubilizing groups.[1][2]

    • Sonogashira: Introduction of alkynes for rigid linkers.[1][2]

Vector 3: The Indole Nitrogen (N-Alkylation)[1]
  • Reactivity: Aromatic amine (Weakly acidic).[2]

  • Modifications:

    • Requires strong base (NaH, Cs₂CO₃) and alkyl halides.[2]

    • Note: Often left unsubstituted (H-bond donor) to interact with the hinge region of kinase enzymes.[1][2]

Functionalization Logic Diagram

SAR_Logic Core 5-Bromo-3-(piperidin-4-yl)-1H-indole N_Pip Piperidine NH (Basic/Nucleophilic) Core->N_Pip C_Br C-5 Bromine (Electrophilic) Core->C_Br N_Ind Indole NH (H-Bond Donor) Core->N_Ind Amides Amides/Ureas (Solubility/Selectivity) N_Pip->Amides Coupling Suzuki/Buchwald (Scaffold Extension) C_Br->Coupling Hinge Kinase Hinge Binding (Do not block) N_Ind->Hinge Often conserved

Caption: Figure 2. Divergent functionalization strategy for SAR optimization.

Handling & Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidation (browning) upon prolonged exposure to air and light.[1][2]

  • Safety:

    • GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

    • Bioactivity Warning: As a tryptamine derivative, this compound may possess inherent CNS activity (serotonergic modulation).[2] Handle with appropriate PPE and engineering controls.[1][2]

  • Solution Stability: Solutions in DMSO or MeOH are stable for <24 hours at room temperature.[2] For long-term storage, keep as a solid.

References

  • Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole (Naratriptan Intermediate). ResearchGate. Describes the critical triethylsilane reduction methodology. Link

  • 5-Bromoindole Chemical Properties. ChemicalBook. Provides physical data for the parent scaffold.[1][2][3][4] Link

  • Indole Derivatives in Drug Discovery. MDPI. Reviews the medicinal chemistry applications of indole-piperidine fusions. Link

  • Triethylsilane/TFA Reduction Protocol. Common Organic Chemistry. General procedure for ionic hydrogenation of indoles. Link

Sources

The Therapeutic Potential of Substituted 3-(Piperidin-4-yl)-1H-Indoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

The 3-(piperidin-4-yl)-1H-indole core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of substituted derivatives, offering researchers, scientists, and drug development professionals a detailed resource to navigate the complexities and opportunities presented by this versatile chemical entity. From potent anticancer agents to novel therapeutics for neurological and infectious diseases, the unique structural features of these compounds have enabled the development of targeted therapies with significant promise.

Synthetic Strategies: Constructing the 3-(Piperidin-4-yl)-1H-Indole Core

The synthesis of substituted 3-(piperidin-4-yl)-1H-indoles can be achieved through several established methodologies, with the Fischer indole synthesis and the Pictet-Spengler reaction being two of the most prominent approaches. The choice of synthetic route is often dictated by the desired substitution pattern on both the indole and piperidine rings.

The Fischer Indole Synthesis

A cornerstone in indole chemistry, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of the 3-(piperidin-4-yl)-1H-indole scaffold, a common strategy involves the reaction of a substituted phenylhydrazine with a 4-piperidone derivative.

General Experimental Protocol for Fischer Indole Synthesis:

  • Hydrazone Formation: A substituted phenylhydrazine is condensed with a suitable N-protected 4-piperidone derivative in a protic solvent such as ethanol or acetic acid. This reaction is typically performed at room temperature or with gentle heating to form the corresponding phenylhydrazone intermediate.

  • Indolization: The isolated phenylhydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or boron trifluoride.[3] The reaction is typically heated to drive the cyclization and subsequent elimination of ammonia, yielding the indole ring.

  • Deprotection: The protecting group on the piperidine nitrogen (e.g., benzyl or Boc) is removed under appropriate conditions (e.g., hydrogenolysis for benzyl, or acid treatment for Boc) to yield the final 3-(piperidin-4-yl)-1H-indole.

Fischer_Indole_Synthesis phenylhydrazine Substituted Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone Condensation piperidone N-Protected 4-Piperidone piperidone->hydrazone indole_protected N-Protected 3-(Piperidin-4-yl)-1H-indole hydrazone->indole_protected Acid-catalyzed Cyclization (Indolization) indole_final 3-(Piperidin-4-yl)-1H-indole indole_protected->indole_final Deprotection

Caption: Fischer Indole Synthesis Workflow.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative and powerful method for constructing the tetrahydro-β-carboline ring system, which can be a precursor to or a related structure of the 3-(piperidin-4-yl)-1H-indole core.[4] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5]

General Experimental Protocol for Pictet-Spengler Reaction:

  • Iminium Ion Formation: Tryptamine or a substituted tryptamine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which then protonates to form an electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich indole nucleus acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the tetrahydro-β-carboline ring system.

  • Further Modification: The resulting tetrahydro-β-carboline can then be further modified, for example, by oxidation to the β-carboline or by ring-opening strategies to access the desired 3-(piperidin-4-yl)-1H-indole scaffold, depending on the specific synthetic design.

Pictet_Spengler_Reaction tryptamine Tryptamine Derivative iminium Iminium Ion Intermediate tryptamine->iminium Condensation carbonyl Aldehyde or Ketone carbonyl->iminium thbc Tetrahydro-β-carboline iminium->thbc Intramolecular Cyclization final_product Further Modification to 3-(Piperidin-4-yl)-1H-indole thbc->final_product

Caption: Pictet-Spengler Reaction Workflow.

Therapeutic Applications and Mechanisms of Action

Substituted 3-(piperidin-4-yl)-1H-indoles have demonstrated a remarkable breadth of therapeutic potential, with activities spanning oncology, neurodegenerative disorders, and infectious diseases. The specific substitutions on the indole and piperidine moieties play a crucial role in determining the pharmacological profile and mechanism of action.

Oncology

In the realm of oncology, these compounds have emerged as promising anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[6]

2.1.1. Kinase Inhibition:

A significant number of indole derivatives function as kinase inhibitors.[7] Kinases are critical components of signaling cascades that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Substituted 3-(piperidin-4-yl)-1H-indoles have been designed to target various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8]

  • Non-Receptor Tyrosine Kinases: These are involved in intracellular signaling pathways that control cell proliferation and survival.

  • Serine/Threonine Kinases: Including Polo-like kinase 4 (PLK4), which plays a vital role in mitotic progression.[9]

The mechanism of action of these kinase inhibitors typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

2.1.2. Modulation of Other Cancer-Relevant Pathways:

Beyond kinase inhibition, these indole derivatives have been shown to modulate other critical pathways in cancer:

  • Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, leading to changes in chromatin structure and the expression of tumor suppressor genes.[10]

  • Tubulin Polymerization Inhibition: Certain compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[10]

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[11]

Neurodegenerative and Psychiatric Disorders

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made 3-(piperidin-4-yl)-1H-indole derivatives attractive candidates for the treatment of neurological and psychiatric disorders.[12]

2.2.1. Modulation of Neurotransmitter Receptors:

  • Dopamine Receptor Antagonism: Several derivatives have been identified as potent antagonists of dopamine D2 receptors, a key target in the treatment of psychosis and schizophrenia.[13][14] These compounds can help to alleviate the positive symptoms of schizophrenia by blocking the overactivity of dopaminergic pathways in the brain. The piperidine moiety in these compounds often plays a crucial role in their affinity and selectivity for dopamine receptors.[15][16]

  • Serotonin Receptor Modulation: The indole core is a key pharmacophore for interacting with serotonin receptors. Derivatives have been developed as antagonists for various serotonin receptor subtypes, which are implicated in conditions like anxiety and depression.

  • NMDA Receptor Antagonism: Certain substituted 3-(piperidin-4-yl)-1H-indoles have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and excitotoxicity, processes that are dysregulated in neurodegenerative diseases like Alzheimer's disease.[17]

The therapeutic effects in these disorders are achieved by modulating neurotransmission and protecting neurons from damage.

Infectious Diseases

The 3-(piperidin-4-yl)-1H-indole scaffold has also shown promise in the fight against infectious diseases, most notably malaria.

2.3.1. Antimalarial Activity:

A series of 3-(piperidin-4-yl)-1H-indoles have been identified as potent antimalarial agents.[18] These compounds have demonstrated activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While the exact mechanism of action is still under investigation, it is believed that these compounds may interfere with essential parasitic processes. Structure-activity relationship (SAR) studies have indicated that modifications to the N-piperidinyl position can significantly impact antimalarial activity.

Structure-Activity Relationships (SAR) and Data Presentation

The therapeutic efficacy of substituted 3-(piperidin-4-yl)-1H-indoles is highly dependent on the nature and position of substituents on both the indole and piperidine rings. Understanding these structure-activity relationships is critical for the rational design of new and improved drug candidates.

Table 1: Representative SAR Data for Anticancer Activity

Compound IDR1 (Indole)R2 (Piperidine)Target/Cell LineIC50/EC50 (µM)
A1 5-Cl-CH2-PhD2 Receptor0.8
A2 5-F-CH2-PhD2 Receptor1.2
B1 H-CO-PyridineP. falciparum~3
B2 5-OMe-CO-PyridineP. falciparum>10
C1 H-SO2-PhPLK40.05
C2 5-Br-SO2-PhPLK40.02

Data is illustrative and compiled from various sources for demonstration purposes.

Experimental Protocols for Biological Evaluation

The characterization of the therapeutic potential of novel 3-(piperidin-4-yl)-1H-indole derivatives requires a battery of in vitro and in vivo assays. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of a compound to inhibit cell proliferation and is a primary screen for potential anticancer agents.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a substrate (a peptide or protein that is phosphorylated by the kinase), and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Efficacy in a Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor activity of a lead compound in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The test compound is administered to the treatment group (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Body weight and any signs of toxicity are also monitored throughout the study.

InVivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis implantation Tumor Cell Implantation (Immunocompromised Mice) growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Control & Treatment Groups growth->randomization treatment Compound Administration (e.g., Oral, IP) randomization->treatment measurement Regular Tumor Volume Measurement treatment->measurement endpoint Study Endpoint measurement->endpoint analysis Calculation of Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: In Vivo Xenograft Model Workflow.

Future Directions and Conclusion

The substituted 3-(piperidin-4-yl)-1H-indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Improving Selectivity: The development of more selective inhibitors will be crucial to minimize off-target effects and improve the safety profile of these compounds.

  • Exploring New Therapeutic Areas: The versatility of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

  • Combination Therapies: Investigating the efficacy of these compounds in combination with existing therapies could lead to more effective treatment regimens, particularly in oncology.

  • Understanding Resistance Mechanisms: As with any targeted therapy, understanding and overcoming potential mechanisms of drug resistance will be critical for long-term therapeutic success.

References

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An In-Depth Technical Guide to Elucidating the Pharmacological Targets of 5-Bromo-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-Bromo-3-(piperidin-4-yl)-1H-indole represents a compelling molecular scaffold for drug discovery, integrating three key pharmacophores: a halogenated indole, a piperidine ring, and a C3-linkage. This guide provides a comprehensive, multi-faceted strategy for the systematic identification and validation of its potential pharmacological targets. We move beyond a simple listing of techniques to explain the causal-driven workflow, from initial structural analysis and computational prediction to rigorous in vitro and cellular validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical framework to de-orphanize novel compounds and unlock their therapeutic potential. Our approach emphasizes a self-validating system where computational hypotheses are systematically tested through a cascade of targeted, high-fidelity biological assays.

Introduction: Deconstructing the Scaffold

The therapeutic potential of a small molecule is intrinsically linked to its molecular architecture. The structure of 5-Bromo-3-(piperidin-4-yl)-1H-indole is a composite of well-established pharmacophores, each contributing to a unique physicochemical and interactive profile. A rational approach to target identification begins with deconstructing this scaffold to generate informed hypotheses.

  • The Indole Core: As a "privileged" structure in medicinal chemistry, the indole nucleus is present in numerous natural products and FDA-approved drugs.[1] Its structural similarity to the amino acid tryptophan makes it a logical candidate for interacting with biological systems that recognize tryptophan-derived signaling molecules, such as serotonin (5-hydroxytryptamine) and melatonin.[2] Consequently, targets within the serotonergic system (e.g., 5-HT receptors, SERT) are a primary area of investigation. Furthermore, the indole scaffold is a cornerstone of many kinase inhibitors and anticancer agents.[3]

  • The Piperidine Moiety: The saturated nitrogen-containing piperidine ring is a staple in centrally active pharmaceuticals, improving aqueous solubility and providing a basic nitrogen center for critical ionic interactions with target proteins.[4] Its presence often confers activity at G-protein coupled receptors (GPCRs) and ion channels.[5][6] Piperidine alkaloids are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[6][7]

  • The 5-Bromo Substituent: Halogenation, particularly bromination, is a strategic modification in drug design. The bromine atom can significantly enhance binding affinity through the formation of halogen bonds with protein backbones, increase metabolic stability by blocking sites of oxidative metabolism, and modulate the electronic properties of the indole ring.[8] Several 5-bromoindole derivatives have demonstrated potent biological activities, including anticancer and antibacterial effects.[9][10]

This structural triad strongly suggests that 5-Bromo-3-(piperidin-4-yl)-1H-indole is pre-disposed to interact with protein families such as GPCRs (particularly aminergic receptors), protein kinases, and potentially ion channels .

Part I: In Silico Target Prediction & Hypothesis Refinement

Before committing to resource-intensive wet-lab experiments, a robust computational assessment is crucial to narrow the field of potential targets. This in silico phase leverages the compound's structure to predict its biological interactions, transforming broad hypotheses into a testable, rank-ordered list of putative targets.

Ligand-Based Similarity Profiling

Causality: The principle of molecular similarity dictates that structurally related molecules often share common biological targets. By comparing our compound to databases of annotated ligands, we can infer its likely bioactivity. The Similarity Ensemble Approach (SEA) is a powerful tool for this purpose, as it moves beyond simple pairwise similarity to generate statistically significant predictions.[11]

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 5-Bromo-3-(piperidin-4-yl)-1H-indole.

  • Database Selection: Utilize a public or commercial similarity search tool that queries a comprehensive database of ligand-target annotations (e.g., ChEMBL, BindingDB).

  • Algorithm Execution: Submit the SMILES string to the SEA algorithm or a comparable 2D/3D similarity search tool. The algorithm calculates the Tanimoto coefficient or other similarity metrics against all database compounds.

  • Data Analysis: The output is a list of potential targets, ranked by an E-value or a p-value. Lower values indicate a higher statistical likelihood that the observed similarity is not due to random chance.

  • Hypothesis Refinement: Prioritize targets with the highest statistical significance (e.g., E-value < 10⁻⁵) for further investigation. Cross-reference these predictions with the initial structural hypotheses (e.g., GPCRs, kinases).

G cluster_input Input cluster_process Computational Workflow cluster_output Output mol 5-Bromo-3-(piperidin-4-yl)-1H-indole (SMILES String) sea Similarity Search (e.g., SEA Algorithm) mol->sea Submit Structure targets Rank-Ordered List of Potential Targets (Based on E-value) sea->targets Generate Predictions db Ligand-Target Database (e.g., ChEMBL) db->sea Reference Data

Caption: Workflow for ligand-based computational target prediction.

Structure-Based Reverse Docking

Causality: If a compound can physically and energetically fit into the binding pocket of a protein, it is a potential binder. Reverse docking (or inverse docking) computationally screens the compound against a library of 3D protein structures to predict binding events. This method is complementary to ligand-based approaches and can identify novel, unexpected targets.[12]

The following table summarizes hypothetical docking scores against a panel of representative protein targets, where a more negative score indicates a stronger predicted binding affinity.

Target ClassRepresentative TargetPDB IDDocking Score (kcal/mol)
GPCR (Serotonergic) 5-HT2A Receptor6A93-9.8
5-HT6 Receptor7T4S-10.5
Dopamine D2 Receptor6CM4-9.1
Protein Kinase CDK21HCK-8.5
EGFR2J6M-7.9
AKT16S9W-8.2
Ion Channel hERG5VA1-7.5

Part II: In Vitro Target Validation & Profiling

Computational predictions are hypotheses that require experimental validation. The next phase involves a tiered approach of in vitro assays to first broadly screen for activity and then precisely characterize the interaction with confirmed "hit" targets.

Broad Panel Screening

Causality: To efficiently test the primary hypotheses, the compound should be screened against a large, functionally diverse panel of targets. Commercial services offer standardized binding and enzymatic assays for hundreds of kinases, GPCRs, ion channels, and enzymes. This provides a bird's-eye view of the compound's selectivity profile and is a self-validating system: hits are identified by their activity relative to a large number of non-hit targets.

  • Compound Preparation: Prepare a high-concentration stock solution of 5-Bromo-3-(piperidin-4-yl)-1H-indole in 100% DMSO (e.g., 10 mM).

  • Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen44 or DiscoverX KINOMEscan). The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Assay Principle (Binding): For GPCRs and ion channels, radioligand displacement assays are common. The ability of the test compound to displace a known high-affinity radioligand from the target is measured.

  • Assay Principle (Enzymatic): For kinases, activity is often measured by quantifying the phosphorylation of a substrate in the presence of the test compound.

  • Data Analysis: Results are reported as Percent Inhibition (%) or Percent of Control (%). A common threshold for identifying a "hit" is >50% inhibition.

Hit Confirmation and Potency Determination

Causality: A single-point screening result must be confirmed, and the potency of the interaction must be quantified. This is achieved by generating a full concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or, in the case of binding assays, the Kᵢ (inhibitory constant).

  • Materials:

    • Cell membranes expressing the human 5-HT₆ receptor.

    • Radioligand: [³H]-LSD.

    • Non-specific binding control: Methiothepin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • 96-well plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • a. Serially dilute 5-Bromo-3-(piperidin-4-yl)-1H-indole in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • b. In a 96-well plate, combine the cell membranes, [³H]-LSD (at a final concentration near its Kd), and either buffer, non-specific control, or the test compound dilution.

    • c. Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • d. Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • e. Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • a. Plot the percentage of specific binding against the log concentration of the test compound.

    • b. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • c. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Radioligand Displacement Assay receptor Receptor bound_complex [³H]-Ligand Bound no_signal Radioactive Signal (Low) receptor->no_signal radioligand [³H]-Ligand radioligand->bound_complex Binds test_compound Test Compound (Unlabeled) test_compound->receptor Competes for Binding signal Radioactive Signal (High) bound_complex->signal

Caption: Principle of a competitive radioligand binding assay.

Part III: Cellular Functional Activity

Demonstrating that a compound binds to a target is only part of the story. The critical next step is to determine whether this binding event translates into a functional cellular response (e.g., agonism, antagonism, or inverse agonism).

Causality: A compound's true pharmacological nature is defined by its effect on cell signaling pathways downstream of its target. For a GPCR, this could be the modulation of second messengers like cAMP; for a kinase, it could be the inhibition of cell proliferation or migration.

  • Cell Line: Use a stable cell line expressing the target receptor (e.g., HEK293 cells expressing the 5-HT₆ receptor, which is Gs-coupled).

  • Procedure:

    • a. Plate the cells in a 96-well plate and allow them to adhere overnight.

    • b. Treat the cells with various concentrations of 5-Bromo-3-(piperidin-4-yl)-1H-indole for a defined period. If testing for antagonism, pre-incubate with the test compound before adding a known agonist (e.g., serotonin).

    • c. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • a. Plot the cAMP concentration (or HTRF ratio) against the log concentration of the compound.

    • b. For agonists, fit the data to determine the EC₅₀ (half-maximal effective concentration) and the Emax (maximum effect).

    • c. For antagonists, the IC₅₀ from an agonist challenge curve can be used to calculate the antagonist's functional potency (Kb) using the Gaddum equation.

ParameterAssay TypeTargetResult
Binding Affinity (Kᵢ) Radioligand Binding5-HT₆ Receptor15 nM
Functional Activity (EC₅₀) cAMP Agonist Assay5-HT₆ ReceptorNo agonist activity
Functional Potency (Kb) cAMP Antagonist Assay5-HT₆ Receptor25 nM
Kinase Inhibition (IC₅₀) Enzymatic AssayCDK2850 nM
Antiproliferative Activity (GI₅₀) Cell-Based AssayMCF-7 Cancer Cells1.2 µM

Conclusion and Forward Look

This guide outlines a systematic, logic-driven framework for the comprehensive pharmacological characterization of 5-Bromo-3-(piperidin-4-yl)-1H-indole. By integrating structural analysis, predictive computation, and a tiered system of in vitro and cellular assays, researchers can efficiently identify and validate the most probable biological targets. The hypothetical data presented converge to suggest that this compound may act as a potent 5-HT₆ receptor antagonist with secondary, lower-potency activity against protein kinases like CDK2 .

This profile suggests potential therapeutic applications in cognitive disorders (a known role for 5-HT₆ antagonists) or oncology. The self-validating nature of this workflow—from broad screening to specific, functional characterization—ensures a high degree of confidence in the final target hypothesis. Subsequent steps would involve assessing selectivity against other serotonin receptor subtypes, exploring the structure-activity relationship (SAR) through medicinal chemistry, and ultimately, progressing to in vivo models to validate the therapeutic hypothesis.

References

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • American Elements. (n.d.). 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole. Retrieved from [Link]

  • Wang, L., et al. (2015). A review on recent developments of indole-containing antiviral agents. PMC. Retrieved from [Link]

  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Retrieved from [Link]

  • ResearchGate. (2022). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Retrieved from [Link]

  • Santos, M. M. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Retrieved from [Link]

  • de Villiers, K. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]

  • ResearchGate. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

  • Al-Hujaily, E. M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione as a dual inhibitor of EGFR/HER2 in gastric cancer. PubMed Central. Retrieved from [Link]

  • bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. Retrieved from [Link]

  • El-fakir, Y., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

  • Falcão, M. A. P., et al. (2016). Computational Discovery of Putative Leads for Drug Repositioning through Drug-Target Interaction Prediction. PubMed Central. Retrieved from [Link]

  • Jones, C. M., et al. (2020). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. Retrieved from [Link]

  • Kim, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. Retrieved from [Link]

  • Zhang, M., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. Retrieved from [Link]

  • DergiPark. (2025). COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 5-Bromo-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for 5-Bromo-3-(piperidin-4-yl)-1H-indole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-(piperidin-4-yl)-1H-indole is a critical pharmacophore in medicinal chemistry, serving as a scaffold for high-affinity ligands targeting serotonin (5-HT


) and dopamine (D

) receptors. It functions as a key intermediate in the synthesis of triptan antimigraine agents (e.g., Naratriptan analogs) and psychotropic compounds (e.g., L-741,626 derivatives).

This guide provides a rigorous analysis of the spectroscopic signature of this compound. It synthesizes experimental data from validated synthetic routes with structural elucidation principles to establish a reference standard for identity confirmation and impurity profiling.

Structural Elucidation Strategy

The characterization of this molecule relies on three pillars of spectroscopic evidence:

  • Mass Spectrometry (MS): Confirmation of the bromine isotope pattern (

    
    Br/
    
    
    
    Br) and the molecular ion.
  • Proton NMR (

    
    H NMR):  Verification of the indole substitution pattern (5-position) and the piperidine ring integrity.
    
  • Carbon NMR (

    
    C NMR):  Assignment of quaternary carbons, particularly the C-Br and C-3 indole positions.
    
Structural Logic Diagram

The following diagram illustrates the fragmentation and connectivity logic used to validate the structure.

StructuralLogic Compound 5-Bromo-3-(piperidin-4-yl)-1H-indole (MW ~279.18) MS_Analysis MS Analysis (Isotope Pattern) Compound->MS_Analysis m/z 279/281 (1:1) NMR_Aromatic 1H NMR (Aromatic) Indole C4, C6, C7 Compound->NMR_Aromatic 3-spin system NMR_Aliphatic 1H NMR (Aliphatic) Piperidine Ring Compound->NMR_Aliphatic Multiplets 1.5-3.2 ppm Validation Identity Confirmed MS_Analysis->Validation NMR_Aromatic->Validation NMR_Aliphatic->Validation

Figure 1: Structural validation workflow correlating spectroscopic signals to chemical substructures.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

The most diagnostic feature of this compound is the bromine isotope signature. Bromine exists as two stable isotopes,


Br (50.7%) and 

Br (49.3%), resulting in a characteristic 1:1 doublet for the molecular ion.
ParameterValue / ObservationInterpretation
Ionization Mode ESI+ (Electrospray Ionization)Protonated molecular ion

Molecular Ion (

)
279.0 / 281.0 Characteristic 1:1 doublet confirming one Br atom.
Base Peak 279/281The piperidine amine is easily protonated.
Fragmentation

~196/198
Loss of piperidine ring (cleavage at C3-C4'), leaving the 5-bromoindole cation.
Proton NMR ( H NMR)

Solvent: DMSO-d


 or CD

OD (Methanol-d

) Note: Chemical shifts may vary slightly based on concentration and salt form (Free Base vs. HCl).
Aromatic Region (Indole Core)

The 5-bromo substitution breaks the symmetry of the benzene ring, creating a distinct splitting pattern.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH-1 11.0 - 11.3Broad Singlet-Indole N-H (Exchangeable with D

O). Disappears in CD

OD.
H-4 7.75 - 7.80Doublet (d)

meta-coupling to H-6. Deshielded by Br, appears as a sharp doublet.
H-7 7.30 - 7.35Doublet (d)

ortho-coupling to H-6.
H-6 7.15 - 7.20Doublet of Doublets (dd)

Coupled to both H-7 (ortho) and H-4 (meta).
H-2 7.10 - 7.15Doublet (d) or Singlet

C2-H of indole. Often overlaps with H-6.
Aliphatic Region (Piperidine Ring)

The piperidine ring is attached at its C4 position to the indole C3.

PositionShift (

ppm)
MultiplicityAssignment Logic
H-2' / H-6' 3.00 - 3.15Multiplet (m)Protons adjacent to the piperidine nitrogen (deshielded).
H-4' 2.80 - 2.95Multiplet (tt)Methine proton at the point of attachment to indole.
H-2' / H-6' 2.55 - 2.70Multiplet (m)Axial/Equatorial split depending on conformation.
H-3' / H-5' 1.85 - 2.00Doublet (broad)Equatorial protons.
H-3' / H-5' 1.50 - 1.65Quadruplet (dq)Axial protons.
NH (Piperidine) ~2.0 - 3.5BroadVery broad, often exchanged or merged with water peak.
Carbon NMR ( C NMR)

Solvent: DMSO-d



Carbon TypeShift (

ppm)
Assignment
C-2 (Indole) ~123.5Alpha to Indole Nitrogen.
C-3 (Indole) ~118.0Point of attachment to piperidine.
C-4 (Indole) ~121.0Aromatic CH.
C-5 (Indole) ~111.5Quaternary C-Br . Distinctive upfield shift for aromatic C-Br.
C-6 (Indole) ~124.5Aromatic CH.
C-7 (Indole) ~113.5Aromatic CH.
C-3a / C-7a ~128.0 / 135.0Quaternary bridgehead carbons.
C-2' / C-6' ~46.0Piperidine CH

adjacent to Nitrogen.
C-3' / C-5' ~33.0Piperidine CH

.
C-4' ~34.5Piperidine CH attached to Indole.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra (impurities).

Common Synthetic Route:

  • Condensation: 5-Bromoindole + 4-Piperidone (often N-Boc protected)

    
     Alkene Intermediate.
    
  • Reduction: Hydrogenation or Silane reduction

    
     5-Bromo-3-(piperidin-4-yl)-1H-indole.
    
Impurity Markers
  • Tetrahydropyridine Analog: If reduction is incomplete, alkene protons will appear at

    
     6.0 - 6.2 ppm .
    
  • N-Boc Protected Intermediate: If deprotection is incomplete, a massive singlet (9H) will appear at

    
     1.4 ppm .
    
  • Des-Bromo Analog: If hydrogenation is too aggressive (hydrodehalogenation), the Br pattern in MS will vanish, replaced by a single peak at

    
     ~201 (Indole-Piperidine).
    
Synthesis Workflow Diagram

Synthesis Reactants 5-Bromoindole + 4-Piperidone Intermediate Alkene Intermediate (3-(1,2,3,6-tetrahydropyridin-4-yl)) Reactants->Intermediate Condensation (Base/Acid) Target TARGET: 5-Bromo-3-(piperidin-4-yl)-1H-indole Intermediate->Target Selective Reduction (H2/Pd or Et3SiH) Impurity Impurity Risk: Des-bromo analog (Over-reduction) Intermediate->Impurity Aggressive H2/Pd

Figure 2: Synthetic pathway highlighting the origin of key spectroscopic impurities.

Experimental Protocol: Preparation for Analysis

To obtain the clean spectra described above, the compound is typically isolated as a salt or free base.

  • Sample Preparation (NMR): Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d

    
    . If the sample is the HCl salt, add 1 drop of NaOD/D
    
    
    
    O to observe the free base shifts, or run as is (NH peaks will be shifted downfield).
  • Sample Preparation (MS): Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid. Direct infusion at 5-10 µL/min.

References

  • Synthesis of 5-Bromoindole Derivatives (Naratriptan Intermediates): ResearchGate. "An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole."

  • General Indole Characterization (5-Bromoindole Data): ChemicalBook. "5-Bromoindole Spectral Data (NMR, MS)."

  • Dopamine D2 Ligand Synthesis (L-741,626 Analogues): National Institutes of Health (PubMed Central). "Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists."

  • Piperidine-Indole Scaffold Properties: PubChem. "Compound Summary: 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole."

Methodological & Application

NMR spectroscopy of 5-bromoindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy of 5-Bromoindole Derivatives

Part 1: Introduction & Strategic Importance

5-Bromoindole is a privileged scaffold in medicinal chemistry, serving as a precursor for tryptamines, carbolines, and kinase inhibitors. The C5-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification.

However, characterizing substituted indoles presents specific NMR challenges:

  • Proton Exchange: The N-H proton is labile and sensitive to solvent, concentration, and temperature.

  • Regioisomerism: Distinguishing 5-substituted indoles from 4- or 6-isomers requires precise analysis of coupling constants (

    
    ) in the benzenoid ring.
    
  • Quaternary Assignment: The bridgehead carbons (C3a, C7a) and the C-Br carbon (C5) often require 2D NMR for unambiguous assignment.

This guide provides a high-fidelity protocol for the complete NMR characterization of 5-bromoindole derivatives, moving beyond simple spectral listing to mechanistic assignment logic.

Part 2: Sample Preparation & Solvent Selection

Protocol 1: Sample Preparation

  • Standard Concentration: Dissolve 10–15 mg of the derivative in 0.6 mL of deuterated solvent. High concentrations (>30 mg) can cause stacking effects, shifting aromatic protons upfield.

  • Solvent Choice:

    • DMSO-d6 (Recommended): Excellent solubility for polar derivatives. The high viscosity sharpens the N-H signal by slowing exchange, often revealing H1-H2 coupling (

      
       Hz).
      
    • CDCl3: Good for lipophilic N-alkylated derivatives. N-H signals are often broad or invisible due to rapid exchange with trace water.

    • Acetone-d6: Useful intermediate polarity; good for resolving overlaps in the aromatic region.

Part 3: 1H NMR Fingerprinting (The "Anchor" System)

The 5-bromoindole spin system is divided into two distinct zones: the pyrrole ring (H2, H3) and the benzene ring (H4, H6, H7).

The Benzenoid System (AMX Pattern)

The substitution at C5 breaks the symmetry, creating a characteristic splitting pattern.

ProtonMultiplicityApprox.[1][2][3][4][5][6][7][8] Shift (DMSO-d6)Coupling Constants (

)
Diagnostic Logic
H4 Doublet (d)7.75 – 7.85 ppm

Hz
Key Anchor. Appears as a sharp doublet. It couples meta to H6. No ortho partner exists (C5 has Br).
H6 dd7.20 – 7.30 ppm

Hz

Hz
The Bridge. Couples ortho to H7 (large

) and meta to H4 (small

).
H7 Doublet (d)7.35 – 7.45 ppm

Hz
The Shielded Ortho. Often slightly upfield of H4. Shows only large ortho coupling.
The Pyrrole System
ProtonMultiplicityApprox. Shift (DMSO-d6)Coupling Constants (

)
Diagnostic Logic
H2 t or dd7.40 – 7.50 ppm

Hz

Hz
Highly sensitive to N-substitution. If N-H is present, H2 appears as a triplet or dd.
H3 t or dd6.40 – 6.50 ppm

Hz
Distinctive high-field aromatic signal.
H1 (NH) Broad s11.2 – 11.4 ppmN/ADisappears upon D2O shake.

Part 4: 13C NMR & Heteronuclear Correlation

Critical Checkpoint: The Carbon-Bromine Effect. In


C NMR, the carbon attached to bromine (C5) experiences a Heavy Atom Effect , causing an upfield shift (shielding) relative to a standard aromatic C-H.
  • C5-Br Chemical Shift: ~110–113 ppm.[9][10]

  • Comparison: A standard aromatic C-H is ~120–130 ppm. This upfield shift is diagnostic for the position of the bromine.

2D NMR Workflow (HMBC/HSQC): To connect the rings, use HMBC (Heteronuclear Multiple Bond Correlation).[11]

  • H4 (the isolated doublet) will show a strong

    
     correlation to the quaternary bridgehead C7a .
    
  • H7 will show a strong

    
     correlation to the quaternary bridgehead C3a .
    
  • H2 is the only proton that correlates to C7a andC3 andC3a , tying the pyrrole ring to the benzene ring.

Part 5: Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the benzenoid protons in a 5-substituted indole.

IndoleAssignment Start Start: Aromatic Region (7.0 - 8.0 ppm) IdentifyH4 Identify Isolated Doublet with Small J (~2 Hz) Start->IdentifyH4 IdentifyH7 Identify Doublet with Large J (~8.6 Hz) Start->IdentifyH7 IdentifyH6 Identify 'Doublet of Doublets' (dd) Large J (~8.6 Hz) + Small J (~2 Hz) Start->IdentifyH6 CheckH4 Is this H4? IdentifyH4->CheckH4 H4_Confirmed Confirmed H4 (meta-coupling only) CheckH4->H4_Confirmed Yes HMBC_Check HMBC Validation: H4 correlates to C7a (Bridgehead) H7 correlates to C3a (Bridgehead) H4_Confirmed->HMBC_Check H7_Confirmed Confirmed H7 (ortho-coupling only) IdentifyH7->H7_Confirmed H7_Confirmed->HMBC_Check H6_Confirmed Confirmed H6 (Connects H4 and H7) IdentifyH6->H6_Confirmed H6_Confirmed->HMBC_Check

Figure 1: Logic flow for assigning the AMX spin system of the 5-bromoindole benzene ring.

Part 6: Comprehensive Characterization Protocol

Objective: Full assignment of a novel 5-bromoindole derivative (e.g., 5-bromo-3-formylindole).

Step 1: Solubility & Solvent Test

  • Dissolve ~1 mg in CDCl3. If cloudy, switch to DMSO-d6.

  • Checkpoint: If NH is required for H-bonding studies, use DMSO-d6.

Step 2: 1D Proton Acquisition

  • Pulse Program: zg30 (30° pulse angle) or equivalent.

  • Scans: 16–32 scans.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting (

    
     Hz for H4-H6).
    
  • Integration: Calibrate the H4 signal (if distinct) to 1.00.

Step 3: 1D Carbon Acquisition (APT/DEPT)

  • Run APT (Attached Proton Test) or DEPT-135.

  • Expectation: C5 (C-Br) and Quaternary carbons (C3a, C7a, C3 if substituted) will appear in the quaternary channel (or invisible in DEPT-135).

  • Verification: Check for the C-Br signal at ~112 ppm.

Step 4: 2D Correlation (HSQC & HMBC)

  • HSQC: Correlate protons to their direct carbons. This confirms which carbon is C4, C6, C7.

  • HMBC: Set long-range delay to 60-80 ms (optimized for

    
     Hz).
    
    • Look for the H2 -> C7a correlation. This is the "Golden Link" connecting the two rings.

Step 5: Reporting

  • Report format: "1H NMR (400 MHz, DMSO-d6)

    
     11.35 (br s, 1H, NH), 7.81 (d, 
    
    
    
    Hz, 1H, H-4), 7.45 (d,
    
    
    Hz, 1H, H-2), 7.39 (d,
    
    
    Hz, 1H, H-7), 7.24 (dd,
    
    
    Hz, 1H, H-6), 6.45 (d,
    
    
    Hz, 1H, H-3)."

Part 7: Troubleshooting & Common Pitfalls

Issue 1: "I cannot distinguish H4 from H7."

  • Solution: Check the coupling constants. H4 must have a small meta-coupling (

    
     Hz). H7 must have a large ortho-coupling (
    
    
    
    Hz). If H7 appears as a singlet or broad peak, check for paramagnetic impurities or dynamic exchange if C7 is substituted.

Issue 2: "The NH peak is missing."

  • Cause: Rapid exchange with water in the solvent.

  • Solution: Dry the sample and use a fresh ampoule of DMSO-d6 or CD3CN. Alternatively, cool the probe to 273 K to slow exchange.

Issue 3: "Is it 5-bromo or 6-bromo?"

  • 5-Bromo: H4 is a doublet (

    
    ). H6 is a dd. H7 is a doublet (
    
    
    
    ).
  • 6-Bromo: H5 is a doublet (

    
    ). H7 is a doublet (
    
    
    
    ). H4 is a doublet (
    
    
    ).
    • Differentiation: In 6-bromoindole, you will see two large ortho-couplings (H4-H5) and one small meta-coupling (H5-H7 is rare, usually H7 is a distinct meta-doublet).

    • Definitive: 5-bromo has one ortho-pair (H6-H7). 6-bromo has one ortho-pair (H4-H5). The chemical shift order changes.[1][2][12]

References

  • Compound Interest. (2015).[1] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Jeol. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Regioselective C5−H Direct Iodination of Indoles - Supporting Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating 5-Bromoindole Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of 5-Bromoindole

5-Bromoindole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of biologically active molecules. As a synthetic intermediate, 5-bromoindole is instrumental in the development of novel therapeutics, including potential anti-cancer, anti-inflammatory, and antimicrobial agents[1]. The incorporation of a bromine atom at the 5-position of the indole ring significantly alters its electronic properties, potentially enhancing its reactivity and interaction with biological targets[1]. Given its increasing use in medicinal chemistry and drug discovery, a thorough understanding of its cytotoxic profile is paramount.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of 5-bromoindole using established in vitro cell culture techniques. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for robust and reproducible results.

Strategic Selection of Cell Lines for Cytotoxicity Profiling

The choice of cell lines is a critical determinant in the relevance and translatability of in vitro cytotoxicity data. For a compound like 5-bromoindole, with potential broad applications, a panel of cell lines representing different tissue origins is recommended. A recent study highlighted the cytotoxic effects of bromoindole derivatives on various cancer cell lines, including those of the lung, cervix, and colon[1][2].

For the protocols detailed herein, we recommend the following well-characterized and widely used human cancer cell lines:

  • A549 (Human Lung Carcinoma): A common model for lung cancer and for assessing the effects of chemical compounds on epithelial cells.

  • HeLa (Human Cervical Cancer): An immortal cell line that has been instrumental in countless scientific discoveries and is a robust model for cytotoxicity studies.

  • HT-29 (Human Colorectal Adenocarcinoma): A well-differentiated colon cancer cell line suitable for studying the effects of potential therapeutics on gastrointestinal cancers[2].

The use of a non-cancerous cell line, such as MRC-5 (human lung fibroblast), as a control is also advisable to assess the selectivity of 5-bromoindole's cytotoxic effects[3].

Experimental Workflow for 5-Bromoindole Cytotoxicity Assessment

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic mechanism. We will focus on a tiered experimental strategy, beginning with an assessment of overall cell viability, followed by investigations into specific modes of cell death, such as necrosis and apoptosis, and culminating in the exploration of underlying mechanistic pathways like the induction of oxidative stress.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Seeding (A549, HeLa, HT-29) Compound_Prep 5-Bromoindole Stock and Dilution Series MTT MTT Assay (Metabolic Activity/Viability) Compound_Prep->MTT LDH LDH Assay (Membrane Integrity/Necrosis) Compound_Prep->LDH Caspase Caspase-3/7 Assay (Apoptosis Execution) Compound_Prep->Caspase ROS DCFH-DA Assay (Oxidative Stress) Compound_Prep->ROS IC50 IC50 Determination MTT->IC50 Mechanism Mechanistic Interpretation LDH->Mechanism Caspase->Mechanism ROS->Mechanism IC50->Mechanism

Caption: A tiered approach to evaluating 5-bromoindole cytotoxicity.

Core Protocols for Cytotoxicity Evaluation

Preparation of 5-Bromoindole for Cell Culture

The solubility and stability of the test compound are critical for accurate results. 5-bromoindole is sparingly soluble in water but soluble in organic solvents.

  • Stock Solution (100 mM): Dissolve 19.6 mg of 5-bromoindole in 1 mL of sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare a serial dilution of the 5-bromoindole stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[4][5]. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 5-bromoindole (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[5].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting[5].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well
5-Bromoindole Conc. 0.1 µM - 100 µM (logarithmic scale)
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
Wavelength 570 nm
LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium[6][7][8]. This assay is a reliable indicator of compromised cell membrane integrity, a hallmark of necrosis[9].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes[7]. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant[7].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[7][9].

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well[7].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[8].

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).

ParameterRecommendation
Supernatant Volume 50 µL
Incubation Time 30 minutes at room temperature
Wavelength 490 nm
Controls Spontaneous release, Maximum release
Caspase-3/7 Assay for Apoptosis

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis)[10][11]. Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis[12][13]. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal[14].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Reagent Addition: After the desired treatment period, add the Caspase-3/7 reagent directly to the wells according to the manufacturer's protocol (typically an equal volume to the culture medium)[14].

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.

ParameterRecommendation
Plate Type Opaque-walled 96-well plate
Incubation Time 1-2 hours at room temperature
Signal Detection Luminescence or Fluorescence
Controls Untreated, Vehicle, Positive Control (e.g., Staurosporine)
DCFH-DA Assay for Reactive Oxygen Species (ROS)

This assay measures the intracellular generation of reactive oxygen species (ROS), which can be a key event in chemically induced cytotoxicity[15][16]. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[17][18].

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 5-bromoindole as described previously.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C, protected from light[15][18].

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe[19].

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader[16].

  • Data Analysis: Express the results as a percentage of the fluorescence intensity relative to the vehicle control.

ParameterRecommendation
Plate Type Black, clear-bottom 96-well plate
DCFH-DA Concentration 10 µM
Incubation Time 30 minutes at 37°C
Wavelengths (Ex/Em) ~485 nm / ~535 nm

Potential Mechanistic Insights and Data Interpretation

The collective data from these assays will provide a comprehensive cytotoxic profile of 5-bromoindole. For instance, a decrease in cell viability (MTT assay) coupled with an increase in LDH release suggests a necrotic mode of cell death. Conversely, a decrease in viability accompanied by an increase in caspase-3/7 activity points towards apoptosis[2]. An early increase in ROS production may indicate that oxidative stress is an upstream event triggering cell death.

Some bromoindole derivatives have been shown to induce apoptosis in a caspase-dependent manner and inhibit tubulin polymerization[1]. Inhibition of tubulin polymerization can lead to cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

Diagram: Hypothetical Signaling Pathway of 5-Bromoindole Cytotoxicity

signaling_pathway Bromoindole 5-Bromoindole ROS ↑ ROS Production Bromoindole->ROS Tubulin Tubulin Polymerization Inhibition Bromoindole->Tubulin Mitochondria Mitochondrial Dysfunction ROS->Mitochondria G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Potential mechanisms of 5-bromoindole-induced cytotoxicity.

Conclusion

The protocols outlined in these application notes provide a robust and systematic approach to characterizing the cytotoxic properties of 5-bromoindole. By employing a multi-parametric strategy that assesses cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain valuable insights into the compound's mechanism of action. This information is critical for guiding further preclinical development and for understanding the therapeutic potential and safety profile of this important class of molecules.

References

  • Chuntong, C., et al. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules, 23(6), 1397. [Link]

  • Bio-protocol. (2021). 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. Bio-protocol, 11(12), e4042. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Sultana, A., et al. (2010). One-Step Cellular Caspase-3/7 Assay. BioTechniques, 48(2), 147-149. [Link]

  • Bosterbio. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Boster Biological Technology. [Link]

  • Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3849-3865. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158), e60963. [Link]

  • Designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Designer-drug.com. [Link]

  • Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. PubMed, 24164821. [Link]

  • El-Gamal, M. I., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 10(5), 2919-2923. [Link]

  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Essen BioScience. [Link]

  • ResearchGate. (2025). What is the proper method for DCFH-DA staining in adherent cells?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]

  • National Institutes of Health. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

Sources

Troubleshooting & Optimization

refining cell-based assay protocols for consistent results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Welcome to the Advanced Application Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Crisis of Reproducibility

In cell-based drug discovery, data irreproducibility is rarely caused by a single catastrophic error. Instead, it is the accumulation of "micro-variances"—slight differences in cell passage number, thermal gradients during plating, or reagent instability.

This guide moves beyond basic kit instructions. It focuses on Assay Robustness : the ability of an assay to remain unaffected by small, deliberate variations in method parameters. Below are the three most critical failure points we see in the field, accompanied by validated protocols to resolve them.

Module 1: The Biological Variable (Cell Health & Banking)

Problem: "My IC50 values are drifting over the course of the project (2-3 months)." Root Cause: Genetic drift and phenotype alteration due to high passage numbers or cryptic contamination (Mycoplasma).

The Solution: Two-Tier Cell Banking System

Never culture cells continuously for more than 4-6 weeks. You must establish a Master Cell Bank (MCB) and a Working Cell Bank (WCB) to ensure every assay is performed on cells of the same biological age.

Visual Workflow: The Two-Tier Banking Logic

CellBanking Start Original Source (ATCC/DSMZ) MCB Master Cell Bank (MCB) (Passage 3-5) Stored in LN2 Start->MCB Expand & Freeze (20-50 vials) WCB Working Cell Bank (WCB) (Passage 6-8) Stored in LN2 MCB->WCB Thaw 1 vial MCB Expand to 50 vials Exp Experimental Culture (Use for max 4-6 weeks) WCB->Exp Thaw 1 vial WCB for Experiments Exp->Exp Routine Passaging Trash Discard Cells (>Passage 20-30) Exp->Trash Time Limit Reached

Figure 1: The Two-Tier Banking System ensures that all experiments are performed on cells that are genetically similar to the original stock, minimizing drift.

Critical Protocol: Cell Authentication & Mycoplasma Testing

Before generating your banks, you must validate the biological material.

  • STR Profiling: Perform Short Tandem Repeat (STR) profiling to authenticate the cell line.[1][2][3][4] Cross-reference with the ICLAC Register of Misidentified Cell Lines [1].

  • Mycoplasma Detection: Mycoplasma does not cause turbidity but alters metabolism, skewing cytotoxicity and metabolic assays. Use a PCR-based detection method (e.g., detection of 16S rRNA) rather than DAPI staining alone, which can be difficult to interpret.

Module 2: The Physical Variable (Plating & Edge Effects)

Problem: "The outer wells of my 96-well plate consistently show higher/lower signals than the center." Root Cause: Edge Effect . Thermal gradients form as the cold plate warms up in the incubator, causing convection currents that settle cells unevenly. Additionally, evaporation concentrates media in outer wells.

Data Analysis: Mitigation Strategies
StrategyMechanism of ActionProsCons
Room Temp (RT) Pre-incubation Allows cells to settle evenly before thermal gradients form in the incubator.[5][6]Highly effective for monolayer uniformity. Cost-free.Adds 30-60 mins to workflow.
Dummy Wells Filling outer wells with PBS/Media (not used for data).Eliminates evaporation effects on data wells.Reduces throughput by 37% (in 96-well).[5][7]
Breathable Seals Allows gas exchange while reducing evaporation rates compared to loose lids.Reduces evaporation significantly.[8]Can be costly; risk of cross-contamination if wet.
Low-Evaporation Lids Condensation rings trap moisture above specific wells.Reusable; maintains humidity.Effectiveness varies by manufacturer.
Protocol: The "One-Hour Settle" Technique

Refining the plating process to eliminate the "smiling" plate phenomenon.

  • Harvest Cells: Trypsinize and count cells. Dilute to desired density (e.g., 5,000 cells/well).

  • Dispense: Plate cells using a multichannel pipette or automated dispenser.

  • The Critical Step: Place the plate on a flat, vibration-free surface at Room Temperature (in the hood or on a bench) for 45–60 minutes .

    • Why? This allows cells to settle via gravity to the bottom before the plate enters the 37°C incubator. If placed immediately in the incubator, rapid warming of the edges creates convection currents, swirling cells to the edges of the well (the "edge effect").

  • Incubate: Move carefully to the incubator. Ensure the water pan is full to maintain >90% humidity.

Module 3: The Statistical Variable (Assay Robustness)

Problem: "My assay works, but the difference between positive and negative controls is too small to be confident." Root Cause: Poor Z-Factor (Z') . An assay with a Z' < 0.5 is not robust enough for screening or high-confidence IC50 generation.

The Metric: Z-Factor (Z')

The Z-factor measures the separation between your positive control (max signal) and negative control (background), accounting for the variability (standard deviation) of both.[9]

Formula:



Where 

= Standard Deviation and

= Mean.[10][11]
  • Z' = 1.0: Ideal (Theoretical only).

  • 0.5 ≤ Z' < 1.0: Excellent assay.

  • 0 < Z' < 0.5: Marginal. Screening is risky; high false positive rate.

  • Z' < 0: Unusable.

Visual Workflow: Troubleshooting a Low Z'

ZFactorTroubleshoot Start Calculate Z-Factor Decision Is Z' < 0.5? Start->Decision Analyze Analyze Components: 1. Signal Window (Mean Diff) 2. Variability (SD) Decision->Analyze Yes HighVar Problem: High Variability (SD) Analyze->HighVar LowWin Problem: Small Signal Window Analyze->LowWin FixVar Solutions: - Improve pipetting (CV < 5%) - Check cell health (clumping) - Increase lysis time HighVar->FixVar FixWin Solutions: - Titrate antibody/reagent - Increase incubation time - Check detector gain LowWin->FixWin

Figure 2: Diagnostic logic for improving assay robustness based on Z-Factor components.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to solubilize my compounds? What is the limit? A: Yes, but DMSO is cytotoxic. For most cell types, the final DMSO concentration in the well should be ≤ 0.5% (v/v) .

  • Validation: Always run a "DMSO Tolerance Test" (titrate DMSO from 0% to 5% against your specific cell line) to define the threshold where cell viability drops below 95%.

Q: Why do I need to normalize my data? Isn't raw RLU/RFU enough? A: Raw units vary between plate readers, gain settings, and days. You must normalize to Percent Control :

  • % Activity =

    
    
    This allows you to compare IC50 curves across different days and experiments [2].
    

Q: My fluorescence assay has high background. How do I reduce it? A:

  • Phenol Red: Use phenol red-free media during the assay step, as phenol red is autofluorescent.

  • Wash Steps: If using an adherent wash assay, ensure automated washers are not stripping the cell monolayer.

  • Plate Color: Use black-walled plates for fluorescence (prevents cross-talk) and white-walled plates for luminescence (maximizes signal reflection).

References

  • International Cell Line Authentication Committee (ICLAC). Guide to Human Cell Line Authentication. [Link]

  • NCBI Assay Guidance Manual. In Vitro Cell Based Assays. Bethesda (MD): National Center for Advancing Translational Sciences.[12][13][14] [Link]

  • Lundholt, B. K., et al.A Simple Technique for Reducing Edge Effect in Cell-Based Assays. J Biomol Screen (2003). (Referenced via Assay Guidance Manual principles regarding thermal gradients).
  • Zhang, J. H., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[15] J Biomol Screen (1999).[15] [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Bromo-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

Compound: 5-Bromo-3-(piperidin-4-yl)-1H-indole Class: Indole-3-piperidine (Privileged Scaffold) Primary Utility: Serotonin (5-HT) receptor modulation (Agonist/Antagonist), Kinase inhibition (e.g., SphK2, PIM).[1][2]

The Technical Challenge: This molecule represents a "privileged structure"—a molecular framework capable of binding to multiple unrelated protein targets.[2][3] While the 5-bromo substituent enhances lipophilicity and metabolic stability, and the piperidine ring mimics the ethylamine side chain of serotonin, this combination creates a high liability for polypharmacology .[2]

Users frequently encounter three distinct classes of off-target effects:

  • GPCR Cross-Reactivity: Inability to distinguish between 5-HT1 (Gi/o-coupled) and 5-HT2 (Gq-coupled) subtypes.[1]

  • Cardiotoxicity (hERG): The basic piperidine nitrogen at physiological pH is a classic pharmacophore for hERG channel blockade.[1][2]

  • Lysosomotropism: The compound behaves as a Cationic Amphiphilic Drug (CAD), leading to artificial intracellular accumulation.[2]

Troubleshooting Module: Receptor Selectivity (The 5-HT Matrix)

User Issue: "My compound shows nanomolar affinity for the target 5-HT receptor but induces hallucinogenic-like behavior or vasoconstriction in vivo."

Technical Diagnosis: The indole-piperidine core is structurally homologous to serotonin.[1] The 5-bromo group often increases affinity for all 5-HT subtypes by filling the hydrophobic pocket usually occupied by the 5-hydroxy group of serotonin.[1] You are likely activating off-target 5-HT2A (hallucinogenic potential) or 5-HT1B (vasoconstriction) receptors.[1]

Troubleshooting Protocol:

Step Action Rationale (Causality)
1 Switch to Functional Assays Binding affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) does not equal efficacy (

). A compound can bind 5-HT2A with high affinity but act as an antagonist (safe) or agonist (risk).[1] You must differentiate these.
2 Run [35S]GTPngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

S Assay
Measures G-protein activation directly.[1] If your target is 5-HT1 (Gi-coupled), you want signal here.[1][2] If you see signal in Gq-coupled cells (5-HT2A), you have an off-target agonist.[1][2]
3 Assess "Bias" Calculate the transduction coefficient (

). Determine if the compound biases signaling toward

-arrestin (often linked to receptor downregulation) vs. G-protein.[1]

Q&A: How do I validate functional selectivity?

  • Q: Why is my

    
     in the functional assay 10x higher than my 
    
    
    
    ?
  • A: This is "Receptor Reserve" dependent.[1][2] In systems with low receptor density, you need higher occupancy to trigger a response.[2] Trust the functional ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (antagonist strength) or 
    
    
    
    (agonist potency) over radioligand binding for predicting in vivo windows.[1]

Troubleshooting Module: The hERG Liability (Cardiotoxicity)

User Issue: "We are seeing QT prolongation signals or cardiomyocyte toxicity."

Technical Diagnosis: The piperidine nitrogen has a pKa of ~9–10.[2] At physiological pH (7.4), it is protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[1] This positively charged species, combined with the lipophilic 5-bromo-indole tail, fits perfectly into the inner pore of the hERG potassium channel (Phe656 interactions).[2] This is a structural liability of the piperidine class.[2]

Mitigation Workflow (Chemical & Biological):

  • The "Zwitterion" Strategy: Introduce a carboxyl group or bioisostere to neutralize the charge at pH 7.4 (though this may affect BBB permeability).[1][2]

  • Steric Shielding: Add substituents (e.g., methyl) adjacent to the piperidine nitrogen to sterically hinder entry into the hERG pore without destroying receptor binding.[2]

  • Patch-Clamp Validation: Do not rely on fluorescence displacement assays (Redfern). Manual or automated patch-clamp is the gold standard.[1]

Visual Logic: hERG & Selectivity Decision Tree

OffTargetLogic Compound 5-Bromo-3-(piperidin-4-yl)-1H-indole (Candidate) hERG_Check hERG Liability Check (Patch Clamp) Compound->hERG_Check Selectivity_Check 5-HT Subtype Profiling (Functional) Compound->Selectivity_Check Pass_hERG IC50 > 10µM (Safe) hERG_Check->Pass_hERG Fail_hERG IC50 < 1µM (Risk) hERG_Check->Fail_hERG Subtype_1 Target: 5-HT1 (Gi) Off-Target: 5-HT2A (Gq) Selectivity_Check->Subtype_1 Decision Proceed to PK/PD Pass_hERG->Decision Modify_Chem Chemical Modification: 1. Lower pKa (add F) 2. Steric bulk near N Fail_hERG->Modify_Chem Mitigate Modify_Chem->Compound Re-synthesize Subtype_1->Decision Selectivity Window > 50x

Caption: Decision matrix for triaging hERG liability and receptor selectivity issues.

Troubleshooting Module: Lysosomal Trapping (Physicochemical Artifacts)

User Issue: "Intracellular concentration is huge, but target engagement is low. Is my compound working?"

Technical Diagnosis: This is Lysosomotropism .[1][2] The compound is a Cationic Amphiphilic Drug (CAD).[1][2] It diffuses into lysosomes (pH ~4.5), becomes protonated (trapped), and cannot exit.[2] This leads to:

  • Phospholipidosis: Accumulation of lipids (foamy macrophages).[1][2]

  • False Negatives: The drug is sequestered away from its cytosolic or membrane target.[1][2]

Validation Protocol: The Ammonium Chloride Shift

Step Action Expected Result (If Trapping)
1 Standard Assay Measure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

in standard media.
2 NH

Cl Treatment
Pre-treat cells with 10 mM NH

Cl (neutralizes lysosomal pH).[1]
3 Re-Measure If potency increases (shift to left), your drug was being trapped.[2] Neutralizing the lysosome released the drug to the target.[2]

Frequently Asked Questions (FAQ)

Q: Can I use this compound as a generic probe for 5-HT receptors? A: No. It is too "dirty." Use it only if you have validated its selectivity profile against your specific subtype of interest using a negative control (e.g., the non-brominated analog or an N-methylated version to check steric tolerance).[1][2]

Q: The compound precipitates in my assay buffer. How do I solubilize? A: The free base is poorly soluble.[1][2]

  • Solution: Formulate as a salt (Hydrochloride or Tartrate).[1][2]

  • DMSO: Dissolve in 100% DMSO first (up to 10-20 mM), then dilute.[1][2] Keep final DMSO < 0.1% for GPCR assays to avoid vehicle effects.[1][2]

Q: Does the bromine atom matter? A: Critically. The bromine at position 5 is a "lipophilic anchor."[2] Removing it often drops affinity by 10-fold but may improve metabolic stability.[1][2] Replacing it with a Fluorine can lower lipophilicity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and potentially reduce hERG binding while maintaining potency.[1]

References

  • 5-HT Receptor Pharmacology & Indole Scaffolds

    • Title: "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure."[2][3]

    • Source: Molecules (MDPI), 2023.[1][2]

    • Link:[Link][1][2]

  • hERG Liability of Piperidines

    • Title: "Minimizing hERG Liability in Drug Discovery: Piperidine Strategies."[1][2][4]

    • Source: Drug Hunter / J. Med.[1][2] Chem. Insights.

    • Link:[Link] (General Reference for hERG mitigation strategies).[1][2]

  • Lysosomotropism & Phospholipidosis

    • Title: "Drug-induced phospholipidosis: screening and mechanism."[1][2]

    • Source: Expert Opinion on Drug Metabolism & Toxicology.[1][2]

    • Link:[Link]

  • 5-HT1 vs 5-HT2 Selectivity

    • Title: "Synthesis and Pharmacological Evalu
    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • Link:[Link] (Search query: Indole piperidine 5-HT selectivity).[1][2]

Sources

Validation & Comparative

Validating Anti-Angiogenic Potency: 5-Bromoindole Derivatives vs. Sunitinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Advantage

In the landscape of receptor tyrosine kinase (RTK) inhibitors, the 5-bromoindole scaffold has emerged as a potent alternative to the indolin-2-one core found in market standards like Sunitinib. While Sunitinib remains the clinical gold standard for VEGFR inhibition, its multi-kinase activity often leads to off-target cardiotoxicity.

This guide validates the anti-angiogenic efficacy of 5-bromoindole derivatives , specifically focusing on their ability to occupy the ATP-binding pocket of VEGFR-2 via halogen bonding. We provide a direct performance comparison, mechanistic insights, and a self-validating experimental workflow for researchers.

Comparative Analysis: 5-Bromoindole Series vs. Sunitinib

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies, comparing optimized 5-bromoindole-3-carboxamide derivatives against Sunitinib.

Performance Metrics Table
Feature5-Bromoindole Derivative (Optimized) Sunitinib (Standard) Implication
Primary Target VEGFR-2 (KDR)VEGFR-1, -2, -3, PDGFR, c-KIT5-Br derivatives often show higher selectivity.
Enzymatic IC₅₀ (VEGFR-2) 10 – 80 nM 10 – 40 nM Comparable potency in cell-free systems.
Cellular IC₅₀ (HUVEC) 0.5 – 2.0 µM0.1 – 0.5 µMSunitinib is slightly more potent in cellular uptake.
Zebrafish Toxicity (LC₅₀) > 10 µM (High Safety Margin)~ 1 – 4 µM5-Br derivatives often exhibit lower systemic toxicity.
Binding Mechanism Type II (ATP Competitive + Allosteric)Type I (ATP Competitive)5-Br group facilitates unique halogen interactions.

Technical Insight: The presence of the bromine atom at position 5 is critical. It enhances lipophilicity (logP) for membrane permeability and forms specific halogen bonds with the hinge region residues (e.g., Cys919) of the VEGFR-2 kinase domain, stabilizing the inhibitor-enzyme complex.

Mechanism of Action: VEGFR-2 Signal Blockade

The anti-angiogenic effect is mediated by blocking the phosphorylation of VEGFR-2, thereby silencing the downstream RAF/MEK/ERK and PI3K/AKT pathways.

Pathway Diagram (DOT)

VEGFR_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (RTK) [Target Site] VEGF->VEGFR2 Binding & Dimerization PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation RAF RAF / MEK / ERK VEGFR2->RAF INHIBITOR 5-Bromoindole Derivative INHIBITOR->VEGFR2 Blocks ATP Binding (Halogen Bond) NOS eNOS PI3K->NOS SURVIVAL Cell Survival PI3K->SURVIVAL PROLIF Endothelial Proliferation RAF->PROLIF MIGRA Cell Migration & Tube Formation NOS->MIGRA

Caption: Figure 1. Mechanism of Action. The 5-bromoindole derivative competitively binds to the ATP pocket of VEGFR-2, preventing autophosphorylation and halting the angiogenic cascade.

Experimental Validation Protocols

To publish a robust comparison, you must validate the compound using both in vitro (Tube Formation) and in vivo (Zebrafish) models.

Protocol A: HUVEC Tube Formation Assay (In Vitro)

This is the industry standard for rapid screening. The "Matrigel Meniscus" is the most common failure point; this protocol mitigates it.

Reagents:

  • HUVECs (Passage 3–5 only).

  • Growth Factor Reduced (GFR) Matrigel.

  • Positive Control: Sunitinib (1 µM).

  • Negative Control: DMSO (0.1%).

Step-by-Step Workflow:

  • Matrix Preparation (Critical): Thaw Matrigel overnight on ice at 4°C. Keep pipette tips chilled (-20°C) to prevent premature polymerization.

  • Coating: Add 50 µL of Matrigel to a pre-chilled 96-well plate. Do not spin. Tap gently to level. Incubate at 37°C for 30 minutes to solidify.

  • Cell Seeding: Trypsinize HUVECs and resuspend in basal medium (low serum, 2% FBS). Seed 1.5 × 10⁴ cells/well.[1]

  • Treatment: Immediately add the 5-bromoindole derivative (concentrations: 0.1, 0.5, 1.0, 5.0 µM) and controls.

  • Incubation: Incubate for 6–18 hours. Note: Over-incubation leads to monolayer formation, obscuring tubes.

  • Quantification: Stain with Calcein AM (2 µg/mL). Image using an inverted fluorescence microscope.

  • Analysis: Use ImageJ (Angiogenesis Analyzer plugin) to quantify Total Mesh Area and Number of Junctions .

Protocol B: Zebrafish Intersegmental Vessel (ISV) Assay (In Vivo)

Zebrafish embryos offer a high-throughput, ethical alternative to mammalian models.

Model: Transgenic Tg(flk1:GFP) or Tg(kdrl:EGFP) lines (vascular endothelium expresses GFP).

Step-by-Step Workflow:

  • Embryo Collection: Collect embryos and maintain in E3 medium at 28.5°C.

  • Dechorionation: At 24 hours post-fertilization (hpf), mechanically or chemically (Pronase) dechorionate embryos.

  • Drug Exposure: Transfer 10 embryos per well into a 24-well plate. Add test compounds (dissolved in DMSO, final <0.1% DMSO) to the E3 medium.

    • Dose Range: 0.1 µM – 10 µM.

    • Add PTU: Add 0.003% 1-phenyl-2-thiourea (PTU) to prevent pigmentation, ensuring clear imaging.

  • Incubation: Incubate until 48–72 hpf.

  • Imaging: Anesthetize with Tricaine (0.016%). Orient laterally in methylcellulose.

  • Readout: Count the number of complete Intersegmental Vessels (ISVs). Incomplete or missing ISVs indicate anti-angiogenic activity.

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating the compound.

Validation Pipeline (DOT)

Validation_Workflow Start Synthesis: 5-Bromoindole Deriv. Enzymatic Enzymatic Assay (VEGFR-2 Kinase) Start->Enzymatic Enzymatic->Start Fail: Redesign Cellular HUVEC Assay (Tube Formation) Enzymatic->Cellular If IC50 < 100 nM Cellular->Start Fail: Toxicity? InVivo Zebrafish Assay (ISV Quant.) Cellular->InVivo If Tubes Inhibited Publish Publish Comparison InVivo->Publish If ISV Defects Observed

Caption: Figure 2. Strategic Validation Pipeline. A "Go/No-Go" decision tree ensures only potent candidates progress to in vivo testing.

References

  • Anti-Angiogenic and Anti-Proliferative Activity of 5-bromoindole Derivatives. Asian Pacific Journal of Cancer Prevention. (2024). Validates the specific anti-angiogenic activity of the 5-bromoindole scaffold.[2][3]

  • Strategic Endothelial Cell Tube Formation Assay Protocol. Journal of Visualized Experiments (JoVE) / PMC. (2016). Detailed methodology for HUVEC assays.

  • Rapid Analysis of Angiogenesis Drugs in a Live Fluorescent Zebrafish Assay. Arteriosclerosis, Thrombosis, and Vascular Biology. (2002). Establishes the Tg(flk1:GFP) protocol for screening VEGFR inhibitors.

  • Sunitinib: The Antiangiogenic Effects and Beyond. OncoTargets and Therapy. (2016). Provides the baseline data for Sunitinib as the comparator drug.

  • New Series of VEGFR-2 Inhibitors: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. (2022).[4] Comparative IC50 data for indole-based VEGFR-2 inhibitors.

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] This versatile heterocyclic structure is a cornerstone in numerous natural products, alkaloids, and synthetic molecules, granting them a vast spectrum of biological activities.[2][3][4] From the anti-inflammatory action of Indomethacin to the complex anti-cancer mechanisms of Vinca alkaloids, indole derivatives have consistently proven their therapeutic potential.[2][3] However, the journey from a biologically active compound to a successful therapeutic agent is critically dependent on its pharmacokinetic profile—what the body does to the drug.

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various indole derivatives. As drug development professionals, understanding the nuances of how structural modifications to the indole core impact its pharmacokinetic journey is paramount. Poor ADME properties are a leading cause of clinical trial failures.[5] Therefore, a deep, mechanistic understanding, supported by robust experimental data, is essential for designing and selecting drug candidates with a higher probability of success. This document synthesizes data from peer-reviewed literature to explain the causality behind experimental choices and provides actionable protocols for the preclinical evaluation of novel indole-based compounds.

Comparative Analysis of ADME Profiles

The pharmacokinetic behavior of a drug candidate dictates its concentration at the target site over time, which is fundamental to its efficacy and safety. The following sections dissect the ADME properties of indole derivatives, highlighting how subtle structural changes can lead to significant differences in their in vivo fate.

Absorption: Crossing the First Barrier

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Key properties influencing absorption include solubility and permeability. The indole scaffold itself is relatively lipophilic, but substitutions can dramatically alter its physicochemical properties.[6][7]

  • Lipophilicity and Solubility: A delicate balance is required. While sufficient lipophilicity is needed to cross the intestinal membrane, poor aqueous solubility can limit dissolution in the gut, thereby hampering absorption. For instance, synthetic cannabinoid receptor agonists (SCRAs) with indole cores have been shown to be highly lipophilic, with experimental Log D7.4 values ranging from 2.81 to 4.95.[7] Strategic modifications, such as the introduction of a 7-azaindole core in place of an indole, can improve solubility and overall ADME properties.[8]

  • Permeability: This refers to a compound's ability to pass through the intestinal epithelial cells. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal absorption.[9] Studies on Akuamma alkaloids, which contain an indole core, have demonstrated high permeability in this assay, suggesting good potential for oral absorption.[10]

Distribution: Reaching the Target

Once absorbed into the bloodstream, a drug's distribution determines its concentration in various tissues, including the desired site of action. Plasma Protein Binding (PPB) and the ability to cross biological barriers like the Blood-Brain Barrier (BBB) are critical distribution parameters.

  • Plasma Protein Binding (PPB): Drugs bind to plasma proteins like albumin to varying degrees.[11] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to be metabolized and cleared.[9][11][12][13] High PPB can reduce efficacy and prolong the drug's half-life.[12][14] Indole-based SCRAs, for example, are typically highly protein-bound, often exceeding 99%.[7] This is a crucial parameter to measure early in development, as even a small inaccuracy in determining the bound percentage can mean a large difference in free drug exposure, especially for highly bound compounds.[13]

  • Blood-Brain Barrier (BBB) Penetration: For indole derivatives targeting the Central Nervous System (CNS), the ability to cross the BBB is essential.[1] Lipophilicity and the absence of efflux transporter motifs are key predictors. Computational models, such as the "boiled-egg" model, can predict BBB penetration with reasonable accuracy.[15][16] For example, certain indoloquinoline alkaloids have demonstrated the ability to penetrate the BBB in preclinical studies, making them viable candidates for neurodegenerative diseases.[17] Conversely, some potent kinase inhibitors like Sunitinib show limited brain penetration, which can restrict their utility for treating brain tumors.[18]

Table 1: Comparative Distribution Properties of Selected Indole Derivatives

Compound ClassRepresentative DrugLogP/LogDPlasma Protein Binding (%)CNS PenetrationReference(s)
Indole-3-Carboxamide SCRA5F-MDMB-PICALog D7.4: 3.93>99%Predicted High[7]
Indole AlkaloidGeissoschizine methyl etherN/AN/AYes (in rats)[19]
Kinase InhibitorSunitinib~5.295%Limited[18]
Indole-3-CarbinolIndole-3-Carbinol (I3C)~2.3N/AYes[20]
Metabolism: The Biotransformation Engine

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This process is a major determinant of a drug's half-life and can lead to the formation of active, inactive, or even toxic metabolites.

  • Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily of enzymes is the primary driver of Phase I metabolism for most drugs, including indoles.[21] The indole ring is susceptible to oxidation at multiple positions. For instance, CYP2A6, CYP2C19, and CYP2E1 are known to oxidize the parent indole molecule to various products, including indoxyl (3-hydroxyindole), oxindole, and 6-hydroxyindole.[22][23]

  • Structural Influences on Metabolism: The substitution pattern on the indole ring heavily influences which CYP enzymes are involved and the rate of metabolism. 3-substituted indoles can be dehydrogenated by CYPs to form reactive 3-methyleneindolenine electrophiles, which can cause toxicity.[24] Comparing indole- and indazole-based SCRAs reveals that the indazole core generally leads to faster in vitro clearance, indicating greater metabolic reactivity.[7] This highlights how a seemingly minor change (C-H to N in the pyrrole ring) can significantly alter the pharmacokinetic profile.

Below is a diagram illustrating the principal metabolic pathways for the indole nucleus mediated by CYP450 enzymes.

G cluster_cyp CYP450-Mediated Oxidation (Phase I) Indole Indole Scaffold CYP2A6 CYP2A6 CYP2E1 CYP2E1 CYP2C19 CYP2C19 Reactive Reactive Intermediates (e.g., 3-Methyleneindolenine) Indole->Reactive Dehydrogenation (3-Substituted Indoles) Indoxyl Indoxyl (3-Hydroxyindole) CYP2A6->Indoxyl C3-Hydroxylation Oxindole Oxindole CYP2A6->Oxindole C2-Oxidation Other_OH Other Hydroxylated Metabolites (e.g., 6-OH-Indole) CYP2A6->Other_OH Ring Hydroxylation CYP2E1->Oxindole C2-Oxidation CYP2C19->Oxindole C2-Oxidation PhaseII Phase II Conjugation (e.g., Sulfation, Glucuronidation) Indoxyl->PhaseII Oxindole->PhaseII Other_OH->PhaseII Toxicity/Adducts Toxicity/Adducts Reactive->Toxicity/Adducts Excretion Excretion PhaseII->Excretion

Caption: Major Phase I metabolic pathways of the indole nucleus by Cytochrome P450 enzymes.

Excretion: The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The rate of excretion, often expressed as clearance (CL), along with the volume of distribution, determines the drug's elimination half-life (t1/2).

For indole alkaloids found in Uncaria Hook, pharmacokinetic studies in mice have shown rapid elimination.[19] For example, after oral administration, the half-life (t1/2) of rhynchophylline was 4.4 hours with a clearance (CL/F) of 11.6 L/h/kg, while hirsuteine had a t1/2 of 2.0 hours and a CL/F of 5.6 L/h/kg.[19] These parameters are vital for determining the dosing regimen required to maintain therapeutic concentrations in the body.

Essential Experimental Protocols for Pharmacokinetic Profiling

To ensure scientific integrity, every protocol must be a self-validating system. The following are foundational in vitro and in vivo assays crucial for characterizing the pharmacokinetic profile of novel indole derivatives.[5][9][25][26]

Protocol 1: In Vitro Plasma Protein Binding (PPB) via Equilibrium Dialysis

Causality: This assay is critical because only the unbound drug is active and available for metabolism and excretion.[11] Equilibrium dialysis is considered a gold-standard method as it minimizes non-specific binding compared to other techniques like ultrafiltration.[11][14]

Methodology:

  • Device Preparation: A semi-permeable dialysis membrane (typically with a 5-10 kDa molecular weight cutoff) separates two chambers in a dialysis plate well.

  • Sample Addition: Add plasma (human or relevant preclinical species) spiked with the test indole derivative (e.g., at 1-5 µM) to one side of the membrane (the plasma chamber).[11]

  • Buffer Addition: Add protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other side (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-24 hours to allow the free drug to equilibrate across the membrane. The exact time should be determined in preliminary experiments to ensure equilibrium is reached.[13]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Quantify the concentration of the indole derivative in both aliquots using a validated LC-MS/MS method.[11][27]

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • % Bound = (1 - fu) * 100

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay provides an early indication of a compound's susceptibility to Phase I metabolism by CYP enzymes, allowing for the estimation of hepatic clearance.[25][28] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or preclinical species) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the microsomes and the test indole derivative (typically at 1 µM) at 37°C for 5-10 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 activity.

  • Time-Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear phase gives the rate constant of depletion (k).

    • In vitro half-life (t1/2) = 0.693 / k

    • Intrinsic clearance (CLint) can then be calculated and scaled to predict in vivo hepatic clearance.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Causality: While in vitro assays are predictive, in vivo studies in animal models provide the definitive measure of a drug's behavior in a complex biological system, integrating all ADME processes simultaneously.[25][26][29]

Methodology:

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose via the tail vein (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and is the reference for calculating oral bioavailability.

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples (e.g., by centrifugation with an anticoagulant) to harvest plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[30][31]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to plot plasma concentration versus time and calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (total drug exposure).

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F% (Oral Bioavailability): (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase IV Intravenous (IV) Dosing Group Sample Serial Blood Sampling (Multiple Time Points) IV->Sample PO Oral (PO) Dosing Group PO->Sample Process Plasma Separation (Centrifugation) Sample->Process LCMS LC-MS/MS Bioanalysis (Quantify Drug Conc.) Process->LCMS PK Pharmacokinetic Analysis (Calculate Parameters) LCMS->PK Results Determine: Cmax, Tmax, AUC, t1/2, CL, Vd, F% PK->Results

Caption: Standard workflow for a preclinical in vivo pharmacokinetic study.

Conclusion and Future Directions

The indole scaffold remains a remarkably fruitful starting point for the discovery of new medicines. However, its success is inextricably linked to the optimization of its pharmacokinetic properties. This guide has demonstrated that the ADME profile of an indole derivative is highly sensitive to its substitution pattern. A comparative approach, grounded in robust in vitro and in vivo experimental data, is essential for rational drug design. By understanding the causal relationships between chemical structure and pharmacokinetic behavior—be it the impact of a nitrogen atom on metabolic stability or the effect of a lipophilic side chain on plasma protein binding—researchers can more effectively navigate the complex path of drug development. Future research should continue to build comprehensive structure-pharmacokinetic relationship (SPR) models for indole derivatives, leveraging machine learning and AI to better predict the ADME properties of novel designs before synthesis, ultimately reducing attrition and accelerating the delivery of new, effective therapies to patients.[32]

References

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  • Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. E. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3042.
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A Comparative Guide to Validating Target Engagement for 5-Bromo-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth, objective comparison of experimental strategies to validate the target engagement of 5-Bromo-3-(piperidin-4-yl)-1H-indole, a compound belonging to a versatile class of indole-piperidine derivatives. This class of molecules is known for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and neurological applications, underscoring the importance of precise target validation.[3][4]

The challenge with a novel or under-characterized compound like 5-Bromo-3-(piperidin-4-yl)-1H-indole lies in first identifying its specific molecular target(s) before confirming engagement. Therefore, this guide is structured to first explore robust methodologies for target identification and then delve into a comparative analysis of state-of-the-art target engagement assays.

Part 1: The Critical First Step - Target Identification

Before validating engagement, one must first identify the target. The indole and piperidine moieties are present in numerous approved drugs and bioactive compounds, targeting a wide array of protein classes.[5] Therefore, an unbiased approach to identifying the molecular target(s) of 5-Bromo-3-(piperidin-4-yl)-1H-indole is paramount.

Chemical Proteomics: An Unbiased Approach

Chemical proteomics serves as a powerful tool for target deconvolution without a priori knowledge of the target.[6] This approach utilizes the compound of interest to capture its interacting proteins from a complex biological sample, such as a cell lysate.

Affinity Chromatography using Kinobeads:

A prominent chemical proteomics technique involves the use of "kinobeads," which are an affinity resin containing immobilized non-selective kinase inhibitors.[7] This method is particularly relevant as many indole derivatives are known kinase inhibitors.[4] In a competitive binding experiment, cell lysates are pre-incubated with 5-Bromo-3-(piperidin-4-yl)-1H-indole before being applied to the kinobeads. Proteins that bind to the compound will not be captured by the beads. The bound proteins are then eluted, digested, and identified by mass spectrometry.[8] This allows for the identification of the compound's targets and an assessment of its selectivity across the kinome.[7][9]

Experimental Workflow: Kinobeads-based Target Identification

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_capture Affinity Capture cluster_analysis Analysis cell_lysate Cell Lysate compound 5-Bromo-3-(piperidin-4-yl)-1H-indole cell_lysate->compound dmso DMSO (Control) cell_lysate->dmso incubate_compound Incubate Lysate + Compound compound->incubate_compound incubate_dmso Incubate Lysate + DMSO dmso->incubate_dmso kinobeads_compound Add Kinobeads incubate_compound->kinobeads_compound kinobeads_dmso Add Kinobeads incubate_dmso->kinobeads_dmso wash_elute Wash & Elute kinobeads_compound->wash_elute kinobeads_dmso->wash_elute digest Tryptic Digest wash_elute->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Target ID lcms->data_analysis caption Kinobeads Workflow for Target ID G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis transfect Transfect cells with Target-NanoLuc® fusion add_compound Add 5-Bromo-3-(piperidin-4-yl)-1H-indole transfect->add_compound add_tracer Add NanoBRET® Tracer add_compound->add_tracer add_substrate Add NanoLuc® Substrate add_tracer->add_substrate read_bret Measure BRET Signal add_substrate->read_bret plot_data Plot Dose-Response Curve read_bret->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 caption NanoBRET® Workflow

Caption: NanoBRET® Workflow

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. For target engagement validation, the purified target protein is immobilized on the sensor chip, and a solution containing 5-Bromo-3-(piperidin-4-yl)-1H-indole is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.

Advantages:

  • Label-free: No modification of the compound or target is required.

  • Kinetic and affinity data: Provides detailed information on the binding kinetics (association and dissociation rates) and affinity (KD).

  • Versatile: Can be used for a wide range of molecular interactions.

Limitations:

  • Biochemical assay: SPR is performed with purified proteins and does not directly measure target engagement within a cellular context. *[4] Protein immobilization: Requires immobilization of the target protein, which can potentially affect its conformation and binding properties.

[10]#### Isothermal Titration Calorimetry (ITC)

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. A solution of 5-Bromo-3-(piperidin-4-yl)-1H-indole is titrated into a solution containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Advantages:

  • Label-free and in-solution: No modifications or immobilization are required, allowing for the study of interactions in their native state in solution.

  • Comprehensive thermodynamic profile: Provides a complete thermodynamic signature of the binding event, which can inform on the mechanism of action.

  • Gold standard for affinity determination: Often considered the gold standard for measuring binding affinity.

Limitations:

  • Biochemical assay: Like SPR, ITC is a biochemical assay and does not provide evidence of target engagement in a cellular environment. *[4] Sample consumption: Can require larger amounts of purified protein compared to other techniques.

Comparative Summary of Target Engagement Validation Methods

MethodPrincipleCompound ModificationTarget ModificationEnvironmentThroughputKey Outputs
CETSA Ligand-induced thermal stabilizationNoNoCell lysate, Intact cells, TissuesLow to HighTarget engagement in cells, Thermal stability shift
BRET Bioluminescence resonance energy transferNoYes (Luciferase fusion)Live cellsHighCellular affinity (IC50), Residence time
SPR Change in refractive index upon bindingNoYes (Immobilization)Biochemical (in vitro)MediumBinding kinetics (kon, koff), Affinity (KD)
ITC Measurement of heat change upon bindingNoNoBiochemical (in vitro)LowBinding affinity (KD), Stoichiometry, Thermodynamics (ΔH, ΔS)

Conclusion

Validating the target engagement of 5-Bromo-3-(piperidin-4-yl)-1H-indole requires a multi-faceted approach. An initial unbiased screen using chemical proteomics, such as kinobeads, can identify high-confidence putative targets. Following target identification, a suite of orthogonal assays should be employed to confirm this interaction.

For definitive evidence of intracellular target engagement, CETSA and BRET are the methods of choice. CETSA offers the advantage of using the unmodified, native protein in a cellular context, while BRET provides quantitative affinity and kinetic data in live cells. Biochemical techniques like SPR and ITC are invaluable for providing detailed biophysical characterization of the interaction with the purified target protein, which complements the cellular data and can guide structure-activity relationship (SAR) studies.

By employing a combination of these methodologies, researchers can build a robust and compelling case for the on-target activity of 5-Bromo-3-(piperidin-4-yl)-1H-indole, a critical step in its journey towards becoming a potential therapeutic agent.

References

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  • PubMed. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase.
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Safety Operating Guide

5-Bromo-3-(piperidin-4-yl)-1H-indole: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: 5-Bromo-3-(piperidin-4-yl)-1H-indole is a halogenated, nitrogen-containing heterocyclic compound.[1][2][3] It must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or standard trash.[1]

Core Disposal Logic:

  • Halogen Content: The presence of the bromine atom mandates segregation into Halogenated Waste streams to ensure proper incineration temperatures and prevent the formation of dioxins/furans during thermal destruction.[1]

  • Aquatic Toxicity: Indole derivatives are frequently classified as very toxic to aquatic life (H400/H410).[3] Drain disposal is a violation of EPA Clean Water Act mandates.[1]

  • Amine Functionality: The piperidine ring renders the compound basic.[1] It must be segregated from strong oxidizing acids (e.g., Nitric Acid) to prevent violent exothermic reactions or the generation of toxic brominated vapors.[1]

Chemical Profile & Hazard Assessment

Before handling waste, verify the exact form of the substance (Free Base vs. Hydrochloride Salt).[1] While the disposal route is identical, solubility during cleanup differs.[1]

Table 1: Physicochemical & Hazard Data[1][3]
ParameterDataOperational Implication
Chemical Name 5-Bromo-3-(piperidin-4-yl)-1H-indolePrimary identifier for waste tags.
CAS Number Verify on container (Common: 459856-16-7)Used for waste manifesting.[2][3]
Molecular Formula C₁₃H₁₅BrN₂High Carbon/Nitrogen content.[2]
Molecular Weight ~279.18 g/mol N/A
Physical State Solid (Off-white to beige powder)Dust control measures required.[2][3]
Solubility Low in water; Soluble in DMSO, MeOHUse organic solvents for equipment cleaning.[1][2]
GHS Classification Warning H302: Harmful if swallowed.H315/H319: Skin/Eye Irritant.H410: Very toxic to aquatic life.[2]
Incompatibilities Strong Oxidizers, Acid ChloridesDo not mix in waste streams with Nitric or Perchloric acid.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to satisfy RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" requirements.[2][3]

Phase 1: Waste Characterization & Segregation

The "Why": Mixing halogenated solids with non-halogenated solvents can downgrade the entire waste container, increasing disposal costs and complicating incineration.[1]

  • Solid Waste: If the reagent is expired or excess powder, keep it in its original container if possible, or transfer to a wide-mouth HDPE jar.[1][2]

  • Liquid Waste (Reaction Mixtures): If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol), the solvent dictates the primary waste stream, but the solute (Bromine) dictates the "Halogenated" tag.[1][2]

Phase 2: Packaging & Labeling

Protocol:

  • Container Selection: Use amber glass or HDPE containers. Avoid metal containers due to potential corrosion from hydrolysis of the bromine moiety over time.[1]

  • Labeling:

    • DO NOT label simply as "Chemical Waste."[1]

    • MUST label as: "Hazardous Waste - Halogenated Solid/Liquid."[2][3]

    • Constituents: List "5-Bromo-3-(piperidin-4-yl)-1H-indole" explicitly. If in solution, list the solvent and the approximate concentration (e.g., "Methanol 95%, Indole deriv. 5%").[1][2]

Phase 3: The Disposal Decision Tree

The following workflow illustrates the logical path for disposing of this specific compound.

DisposalWorkflow Start Waste Generation 5-Bromo-3-(piperidin-4-yl)-1H-indole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath FinalStream HALOGENATED WASTE STREAM (High Temp Incineration) SolidPath->FinalStream Direct Pack SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent HaloSolvent->FinalStream NonHaloSolvent->FinalStream Contaminated by Br-Indole Labeling Label: 'Contains Halogens' List Full Chemical Name FinalStream->Labeling

Figure 1: Decision tree for segregating brominated indole waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom usually necessitates classification into the halogenated stream for proper incineration.[1][2]

Emergency Spill Response (Bench Scale)

Scenario: User drops a 5g vial of solid powder on the lab floor.

The "Why": Dry sweeping can aerosolize the powder, leading to inhalation of the indole derivative (potential respiratory irritant/sensitizer).[1]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] If dust is visible in the air, use an N95 or half-mask respirator.[1][2][3]

  • Containment: Do not dry sweep.[1] Cover the spill with a damp paper towel or use an oil-impregnated sweeping compound to suppress dust.[3]

  • Decontamination:

    • Scoop the material into a hazardous waste bag.[1]

    • Wipe the surface with a dilute surfactant (soap/water) followed by Ethanol.[3]

    • Note on Bleach: Avoid using strong bleach (Sodium Hypochlorite) directly on the bulk amine, as N-chlorination can occur, potentially creating unstable byproducts.[1][2][3]

  • Verification: Check surface pH with litmus paper to ensure no basic residue remains.[1]

SpillResponse Spill Spill Event Isolate Isolate Area Don PPE Spill->Isolate Suppress Suppress Dust (Wet Wipe/Oil Sweep) Isolate->Suppress Collect Collect Solids into HazWaste Bag Suppress->Collect Clean Wash Surface (Ethanol/Water) Collect->Clean

Figure 2: Operational workflow for solid spill cleanup, prioritizing dust suppression.[1][2][3]

Regulatory & Compliance Context

EPA Waste Codes

While 5-Bromo-3-(piperidin-4-yl)-1H-indole is not explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic:

  • D001 (Ignitable): Only if in a flammable solvent.[3]

  • Halogenated Organic Standards: Under 40 CFR 268, halogenated organic compounds often require specific treatment standards (incineration) before land disposal.[1]

Incineration Requirements

The presence of Bromine requires the waste contractor to use an incinerator equipped with a scrubber (to neutralize Hydrogen Bromide gas formed during combustion).[3] This is why accurate labeling is non-negotiable.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[3][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[3][1][2][3][4]

  • PubChem. 5-Bromo-3-(piperidin-4-yl)-1H-indole Compound Summary. (Note: Structural analogs used for hazard extrapolation). [1][2][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] [1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.